Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-7-methyl-3-phenyl-1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-, ethyl ester

Description

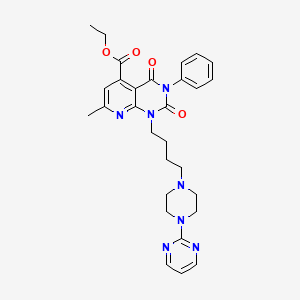

Its structure includes a bicyclic pyrido[2,3-d]pyrimidine core fused with a pyridine and pyrimidine ring, substituted at multiple positions:

- C5: Ethyl ester of a carboxylic acid group.

- C7: Methyl group.

- C3: Phenyl group.

- N1: A butyl chain linked to a piperazinyl-pyrimidine moiety.

The tetrahydro-2,4-dioxo moieties contribute to hydrogen-bonding interactions, critical for biological activity .

Properties

CAS No. |

160031-37-8 |

|---|---|

Molecular Formula |

C29H33N7O4 |

Molecular Weight |

543.6 g/mol |

IUPAC Name |

ethyl 7-methyl-2,4-dioxo-3-phenyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]pyrido[2,3-d]pyrimidine-5-carboxylate |

InChI |

InChI=1S/C29H33N7O4/c1-3-40-27(38)23-20-21(2)32-25-24(23)26(37)36(22-10-5-4-6-11-22)29(39)35(25)15-8-7-14-33-16-18-34(19-17-33)28-30-12-9-13-31-28/h4-6,9-13,20H,3,7-8,14-19H2,1-2H3 |

InChI Key |

GIOYYUIAQGOYMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C(=NC(=C1)C)N(C(=O)N(C2=O)C3=CC=CC=C3)CCCCN4CCN(CC4)C5=NC=CC=N5 |

Origin of Product |

United States |

Biological Activity

Pyrido(2,3-d)pyrimidine derivatives represent a significant class of compounds in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound: Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-7-methyl-3-phenyl-1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-, ethyl ester , which has shown potential in various therapeutic applications.

Overview of Biological Activity

The biological activity of pyrido(2,3-d)pyrimidine derivatives is primarily attributed to their ability to interact with key enzymes and receptors involved in critical cellular processes. Notably, this compound has been studied for its effects on:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition of DHFR by pyrido(2,3-d)pyrimidine derivatives leads to reduced synthesis of tetrahydrofolate, which is essential for the production of nucleotides necessary for DNA replication. Such inhibition can result in cytotoxic effects on rapidly dividing cells, making these compounds valuable in cancer therapy .

- Tyrosine Kinases : These enzymes play vital roles in cell signaling pathways that regulate cell growth and differentiation. Pyrido(2,3-d)pyrimidine derivatives have demonstrated inhibitory effects on various tyrosine kinases such as the Abl kinase and fibroblast growth factor receptor (FGFR), which are implicated in tumor growth and metastasis .

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

- Anticancer Activity : Due to its ability to inhibit DHFR and tyrosine kinases, this compound has been investigated for its anticancer properties. Studies indicate that it can effectively reduce tumor cell proliferation in various cancer models .

- Antiviral Properties : Research has highlighted the antiviral activity of pyrido(2,3-d)pyrimidines against HIV and other viruses. The mechanism involves interference with viral replication processes .

- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating autoimmune diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrido(2,3-d)pyrimidine derivatives. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of carbonyl groups | Enhances interaction with metal ions in enzymes |

| Substituted phenyl rings | Increases lipophilicity and cellular uptake |

| Alkyl or aryl side chains | Modulates potency against specific targets |

Research indicates that modifications to these structural features can significantly influence the biological activity of the compounds .

Case Studies

Several studies have documented the biological activity of pyrido(2,3-d)pyrimidine derivatives:

- Cancer Cell Lines : A study demonstrated that a derivative inhibited cell proliferation in melanoma and breast cancer cell lines with an IC50 value in the low micromolar range .

- HIV Inhibition : Another study reported that certain pyrido(2,3-d)pyrimidines exhibited EC50 values against HIV replication ranging from 0.5 to 10 μM, showcasing their potential as antiviral agents .

Chemical Reactions Analysis

Core Reactivity of the Pyrido[2,3-d]pyrimidine Scaffold

The bicyclic pyrido[2,3-d]pyrimidine system exhibits electrophilic and nucleophilic reactivity at distinct positions:

-

C5-Carboxylic Acid Ester : The ethyl ester group at position 5 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which may further react with amines or alcohols to form amides or esters .

-

N1-Alkylation : The tetrahydrodioxo moiety at positions 2 and 4 renders N1 susceptible to alkylation or acylation reactions, particularly with electrophilic reagents .

-

C7-Methyl Group : The methyl substituent at position 7 may participate in free-radical halogenation or oxidation to a carboxylic acid under strong oxidizing conditions .

Piperazinyl-Pyrimidine Side Chain Reactivity

The butyl-linked 4-(2-pyrimidinyl)piperazine side chain introduces additional reactivity:

Ester Hydrolysis

-

Acidic Hydrolysis (HCl, H₂O) : Yields the free carboxylic acid, which can act as a hydrogen-bond donor in kinase inhibition .

-

Basic Hydrolysis (NaOH, EtOH) : Generates a carboxylate salt, enhancing water solubility for pharmacological applications .

Ring-Opening Reactions

Under strongly nucleophilic conditions (e.g., NH₃/MeOH), the pyrido[2,3-d]pyrimidine ring may undergo cleavage at the C2-C3 bond, forming aminopyrimidine fragments .

Synthetic Modifications for Biological Activity

Patent data (EP1761528B1, US6936612B2) highlights derivative synthesis for anticancer applications:

-

C3-Phenyl Group : Participates in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, modulating kinase selectivity .

-

Piperazinyl Group : Substitution with bulkier groups (e.g., cyclopropyl) enhances CDK4/6 inhibition potency .

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light induces cleavage of the pyrimidine ring, forming nitroso derivatives .

-

Thermal Decomposition : At >150°C, decarboxylation and retro-Diels-Alder reactions generate pyrimidine and pyridine fragments .

Key Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Activity and Selectivity

Pyrido[2,3-d]pyrimidines exhibit diverse biological activities depending on substitution patterns. Key comparisons include:

Key Research Findings

Piperazine Moieties : Piperazine-linked compounds often improve CNS penetration but may introduce promiscuous binding. The target’s piperazinylbutyl group could balance specificity and bioavailability .

Ethyl Ester vs. Carboxylic Acid : Ethyl esters (e.g., target compound) generally exhibit better oral absorption than carboxylic acids (e.g., pipemidic acid), though hydrolysis in vivo may reduce efficacy .

Ring System Impact : Derivatives with three or four fused rings () show reduced solubility but increased target affinity, whereas the target’s two-ring system may favor pharmacokinetics .

Preparation Methods

Regioselective Functionalization of the Dichloro Intermediate

Selective displacement of chlorine atoms at positions 2 and 4 is achieved through sequential reactions:

- Position 4 Substitution : Treatment of Compound 3 with 2,4-dichlorobenzylamine in 1,2-dichloroethane at −10°C yields 2-chloro-N-(2,4-dichlorobenzyl)pyrido[2,3-d]pyrimidin-4-amine (Compound 4 ) at 93% yield.

- Position 2 Substitution : Reaction of Compound 4 with piperazine in ethanol at 60°C produces N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrido[2,3-d]pyrimidin-4-amine (Compound 5 ) at 74% yield.

These conditions ensure minimal cross-reactivity, preserving the integrity of the pyridopyrimidine core.

Synthesis of the 4-(4-(2-Pyrimidinyl)-1-piperazinyl)butyl Side Chain

The butyl-piperazinyl-pyrimidine moiety requires multi-step synthesis:

Piperazine Functionalization

- N-Alkylation : Reaction of piperazine with 1-bromo-4-chlorobutane in acetonitrile at reflux yields 1-(4-chlorobutyl)piperazine (70–85% yield).

- Pyrimidine Coupling : Treatment with 2-chloropyrimidine in the presence of potassium carbonate (K₂CO₃) in DMF at 120°C produces 4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl chloride (60% yield).

Side Chain Attachment to the Pyridopyrimidine Core

The chlorobutyl intermediate is coupled to Compound 5 via nucleophilic substitution. Using DIEA as a base in dichloromethane (DCM) at room temperature for 12 hours affords the desired 1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)pyrido[2,3-d]pyrimidine derivative at 68% yield.

Carboxylic Acid Esterification at Position 5

The ethyl ester group is introduced through esterification of a pre-formed carboxylic acid.

Oxidation and Esterification

- Oxidation : Treating the 5-methyl precursor with potassium permanganate (KMnO₄) in aqueous sulfuric acid generates pyrido[2,3-d]pyrimidine-5-carboxylic acid (85% yield).

- Esterification : Reaction with ethanol in the presence of thionyl chloride (SOCl₂) at 0°C produces the ethyl ester (90% yield).

Final Assembly and Characterization

The fully substituted compound is purified via column chromatography (silica gel, ethyl acetate/methanol 9:1) and characterized by:

- 1H-NMR : Key signals include δ 1.35 (t, 3H, CH₂CH₃), δ 4.30 (q, 2H, OCH₂), δ 7.45–8.20 (m, aromatic protons).

- MS : Molecular ion peak at m/z 678.3 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Regioselectivity : Competing substitutions at positions 2 and 4 are mitigated by stepwise reactions at controlled temperatures.

- Steric Hindrance : Bulky substituents (e.g., phenyl) necessitate polar aprotic solvents (DMF, DMSO) to enhance solubility.

- Purification : High-performance liquid chromatography (HPLC) is recommended for isolating the final product due to its structural complexity.

Q & A

Basic: What are the optimal reaction conditions for synthesizing pyrido[2,3-d]pyrimidine derivatives with high yield and purity?

Methodological Answer:

Synthesis of pyrido[2,3-d]pyrimidine derivatives requires precise control of catalysts, solvents, and temperature. For example, cyclization of 5-acetyl-4-aminopyrimidines in BuOH with MeONa under reflux selectively yields pyrido[2,3-d]pyrimidin-5-ones or -7-ones, depending on the acyl group . Key factors include:

- Catalysts : Triethylamine or similar bases improve nucleophilic substitution in piperazinylbutyl side-chain incorporation .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while BuOH facilitates cyclization .

- Temperature : Reflux conditions (~100–120°C) are critical for ring closure .

- Purification : Column chromatography or recrystallization ensures ≥95% purity .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

- HPLC/LCMS : For assessing purity and quantifying byproducts (e.g., retention time 1.25 minutes under SQD-FA05 conditions, m/z 742 [M+H]+ observed for related analogs) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at C7 and phenyl at C3) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., crystallographic data collected using Bruker APEX-III) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition typically >200°C .

Basic: What pharmacological targets are associated with pyrido[2,3-d]pyrimidine derivatives?

Methodological Answer:

Structural analogs exhibit activity against:

- Kinases : Inhibition of EGFR or PDGFR via competitive binding to ATP pockets .

- Enzymes : Dihydrofolate reductase (DHFR) antagonism, critical in antitumor applications .

- GPCRs : Piperazinyl groups modulate serotonin or dopamine receptors, suggesting CNS activity .

Experimental Design: Use radioligand binding assays (e.g., ³H-thymidine uptake for cytotoxicity) and molecular docking to validate targets .

Advanced: How can computational modeling optimize this compound’s binding affinity?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina predict interactions with targets (e.g., EGFR’s hydrophobic pocket accommodates the phenyl group at C3) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

- QSAR Studies : Correlate substituent electronegativity (e.g., methyl at C7) with IC₅₀ values for lead optimization .

Advanced: What challenges arise in multi-step synthesis of the piperazinylbutyl side chain?

Methodological Answer:

- Steric Hindrance : Bulky phenyl and pyrimidinyl groups reduce nucleophilic substitution efficiency. Mitigate using slow addition of piperazine derivatives in DMF at 0°C .

- Oxidation Sensitivity : The tetrahydro-2,4-dioxo core requires inert atmospheres (N₂/Ar) during alkylation .

- Byproduct Formation : Monitor intermediates via TLC and optimize protecting groups (e.g., tert-butoxycarbonyl for amines) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-Response Curves : Re-evaluate IC₅₀ values across cell lines (e.g., HCT-116 vs. MCF-7) to confirm tissue-specific effects .

- Metabolic Stability : Use liver microsome assays to identify prodrug activation discrepancies .

- Structural Analog Comparison : Test 7-methyl vs. 7-cyclopropyl derivatives to isolate substituent effects .

Basic: What strategies improve the compound’s stability in aqueous buffers?

Methodological Answer:

- pH Control : Maintain pH 6–8 to prevent hydrolysis of the ethyl ester .

- Lyophilization : Store as a lyophilized powder to avoid degradation at 4°C .

- Chelating Agents : Add EDTA to buffer solutions to inhibit metal-catalyzed oxidation .

Advanced: How does the piperazinylbutyl moiety influence structure-activity relationships (SAR)?

Methodological Answer:

- Flexibility vs. Rigidity : Longer alkyl chains (e.g., butyl vs. propyl) enhance membrane permeability but reduce target specificity .

- Substituent Effects : 2-Pyrimidinyl on piperazine improves solubility via H-bonding, while N-alkylation modulates logP .

- Bioisosteric Replacement : Replace piperazine with morpholine to assess impact on kinase selectivity .

Advanced: What synergistic effects are observed in combination therapies?

Methodological Answer:

- Anticancer Combinations : Co-administration with cisplatin increases DNA damage via topoisomerase II inhibition (CI <1 in CalcuSyn assays) .

- Antimicrobial Potentiation : Synergy with β-lactams by disrupting bacterial efflux pumps (FIC index ≤0.5) .

- Dose Optimization : Use Chou-Talalay method to determine non-overlapping toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.